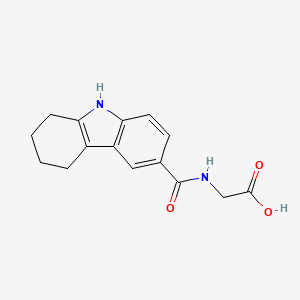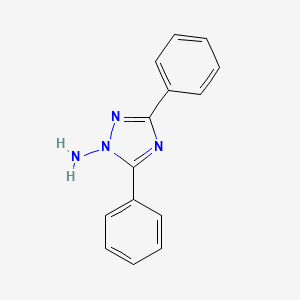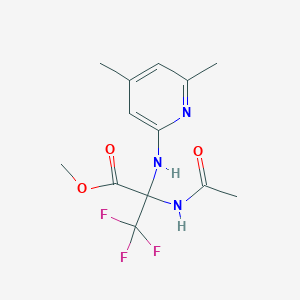![molecular formula C28H27BrNO+ B11085399 1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(diphenylmethylidene)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11085399.png)
1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(diphenylmethylidene)-1-azoniabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-BROMOPHENYL)-2-OXOETHYL]-3-(DIPHENYLMETHYLENE)-1-AZONIABICYCLO[2.2.2]OCTANE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a bromophenyl group and a diphenylmethylene group, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-BROMOPHENYL)-2-OXOETHYL]-3-(DIPHENYLMETHYLENE)-1-AZONIABICYCLO[2.2.2]OCTANE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromophenylacetic acid with a suitable reagent to form the corresponding bromophenyl ketone. This intermediate is then reacted with a bicyclic amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-BROMOPHENYL)-2-OXOETHYL]-3-(DIPHENYLMETHYLENE)-1-AZONIABICYCLO[2.2.2]OCTANE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-[2-(4-BROMOPHENYL)-2-OXOETHYL]-3-(DIPHENYLMETHYLENE)-1-AZONIABICYCLO[2.2.2]OCTANE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1-[2-(4-BROMOPHENYL)-2-OXOETHYL]-3-(DIPHENYLMETHYLENE)-1-AZONIABICYCLO[2.2.2]OCTANE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-BROMOANILINO)-2-OXOETHYL]-4-AZA-1-AZONIABICYCLO[2.2.2]OCTANE
- 1-(2-(4-BROMO-PHENYL)-2-OXO-ETHYL)-PYRIDINIUM
Uniqueness
1-[2-(4-BROMOPHENYL)-2-OXOETHYL]-3-(DIPHENYLMETHYLENE)-1-AZONIABICYCLO[2.2.2]OCTANE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its bicyclic structure and the presence of both bromophenyl and diphenylmethylene groups make it a versatile compound with a wide range of applications in research and industry .
Properties
Molecular Formula |
C28H27BrNO+ |
|---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
2-(3-benzhydrylidene-1-azoniabicyclo[2.2.2]octan-1-yl)-1-(4-bromophenyl)ethanone |
InChI |
InChI=1S/C28H27BrNO/c29-25-13-11-22(12-14-25)27(31)20-30-17-15-21(16-18-30)26(19-30)28(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-14,21H,15-20H2/q+1 |
InChI Key |
ACAPVJTWPOZMOW-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+]2(CCC1C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2)CC(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Phenyl-7-piperidin-1-yl-3H-thiazolo[4,5-d]pyrimidine-2-thione](/img/structure/B11085322.png)
![3,3,3-Trifluoro-2-(4-fluoro-phenylamino)-2-[3-(4-fluoro-phenyl)-ureido]-propionic acid methyl ester](/img/structure/B11085326.png)

![4-{[3-(Ethoxycarbonyl)-6-methoxy-4-quinolyl]amino}benzoic acid](/img/structure/B11085341.png)
![methyl 2-({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11085345.png)
![[1-(3,4-Dimethoxy-phenyl)-cyclopentyl]-morpholin-4-yl-methanone](/img/structure/B11085349.png)

![3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11085359.png)
![2-[(3-ethoxypropyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B11085364.png)

![Methyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11085368.png)

![3-(2-Hydroxy-3-{[3-(piperidin-1-ylcarbonyl)naphthalen-2-yl]oxy}propyl)-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B11085383.png)
